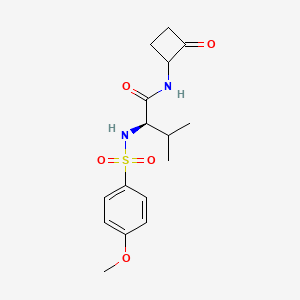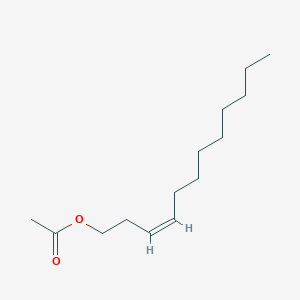
5-Methyl-2-sulfanylidene-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-THIOURACIL is an organosulfur compound with the chemical formula C5H6N2OS. It is a derivative of thiouracil and is known for its antithyroid properties. This compound is closely related to propylthiouracil and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-METHYL-2-THIOURACIL can be synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically involves heating the reactants in the presence of a suitable solvent .
Industrial Production Methods: While specific industrial production methods for 5-METHYL-2-THIOURACIL are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-METHYL-2-THIOURACIL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-METHYL-2-THIOURACIL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on thyroid hormone biosynthesis.
Medicine: It has been used as an antithyroid drug to treat hyperthyroidism.
Industry: It is utilized in the production of certain pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action of 5-METHYL-2-THIOURACIL involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, leading to a decrease in thyroid activity .
Comparison with Similar Compounds
Propylthiouracil: Another antithyroid drug with a similar mechanism of action.
6-Methyl-2-thiouracil: A closely related compound with similar properties.
6-Phenyl-2-thiouracil: Another derivative with distinct chemical properties
Uniqueness: 5-METHYL-2-THIOURACIL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position differentiates it from other thiouracil derivatives, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) |
InChI Key |
OFAAHGYUTYBFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


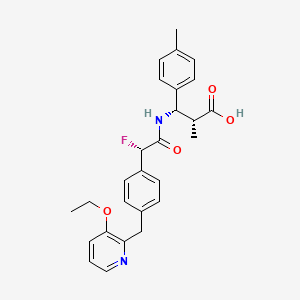
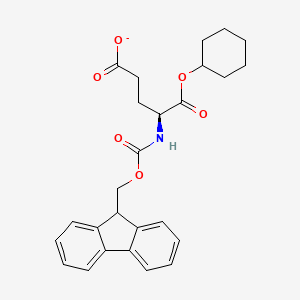
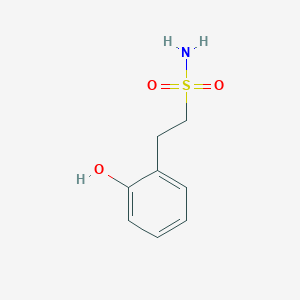
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
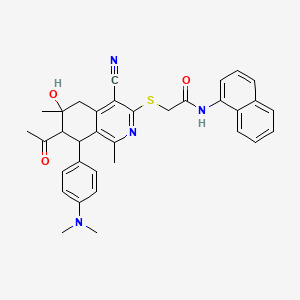
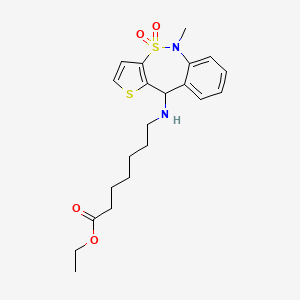
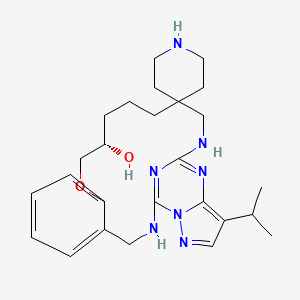
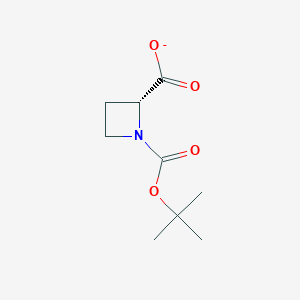
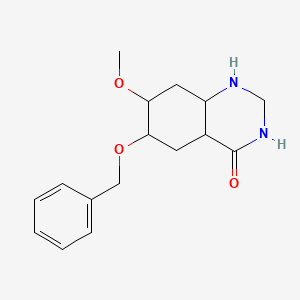
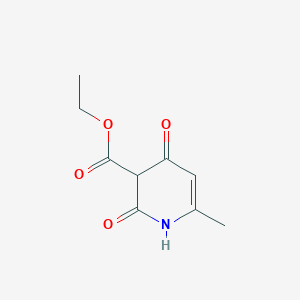
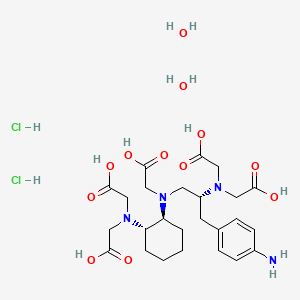
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
